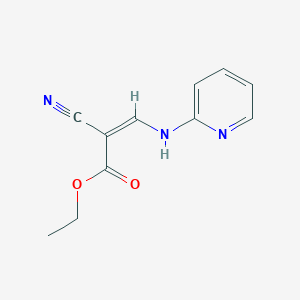

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester

Description

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester is a cyanoacrylate derivative featuring a pyridine-substituted amino group at the β-position of the acrylate backbone. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(pyridin-2-ylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFLNGMDHRHDOH-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC=CC=N1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ferrocene-Catalyzed Synthesis of Pyridin-1(2H)-ylacrylates

Reaction Parameters

| Component | Role | Quantity | Conditions |

|---|---|---|---|

| 2-Aminopyridine | Nucleophile | 1.0 mmol | 60°C, DCE, 12 h |

| Ethyl propiolate | Alkyne substrate | 2.0 mmol | Ferrocene catalyst |

| p-Tosyl azide | Azide source | 1.5 mmol | Nitrogen atmosphere |

The mechanism likely proceeds via a metal-catalyzed [2+2+1] cycloaddition, forming a conjugated acrylate backbone. While this method specifically produces pyrazin-2-ylamino analogs, substituting the azide component or modifying the amine substrate could theoretically yield the target pyridin-2-ylamino derivative.

Base-Catalyzed Condensation Approaches

Sodium Bicarbonate-Mediated Cyclization

A patent describing the synthesis of ethyl 2-cyano-3,3-diphenylacrylate (CN104672107A) provides a framework for adapting condensation reactions to target compounds. The method uses sodium bicarbonate as a mild base catalyst in cyclohexane at 102–104°C, facilitating the reaction between ethyl cyanoacetate and benzophenone.

Adaptation for Pyridin-2-ylamino Derivatives

Replacing benzophenone with 2-aminopyridine could enable the formation of 2-cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester. Key considerations include:

-

Solvent Selection : Cyclohexane’s high boiling point (80–82°C) may require adjustment to accommodate the reactivity of aromatic amines.

-

Catalyst Efficiency : Sodium bicarbonate’s weak basicity minimizes side reactions, but stronger bases (e.g., K2CO3) might improve yields for less reactive substrates.

Acid-Catalyzed Amination of Ethyl Acrylate

Trifluoromethanesulfonic Acid as a Catalyst

A Chinese patent (CN104926717A) details the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate using trifluoromethanesulfonic acid in ethanol under reflux (120–160°C, 16–20 h). Although the product is a saturated propanoate, modifying the substrate to ethyl propiolate (an alkyne) could enable acrylate formation via dehydrogenation or oxidative coupling.

Proposed Modification

| Parameter | Original Method | Proposed Modification |

|---|---|---|

| Substrate | Ethyl acrylate | Ethyl propiolate |

| Reaction Time | 16–20 h | 12–14 h (to prevent overoxidation) |

| Workup | Solvent extraction | Column chromatography |

This approach hypothesizes that the alkyne’s triple bond could undergo hydroamination with 2-aminopyridine, followed by oxidation to yield the α,β-unsaturated acrylate.

Comparative Analysis of Methodologies

Yield and Selectivity Considerations

Solvent and Temperature Optimization

-

Polar aprotic solvents (e.g., DMF, DMSO) may enhance the solubility of 2-aminopyridine in condensation reactions.

-

Microwave-assisted synthesis could reduce reaction times for acid-catalyzed methods, as demonstrated in analogous heterocyclic systems.

Purification and Characterization

Chromatographic Techniques

All reviewed methods emphasize flash column chromatography using silica gel and ethyl acetate/petroleum ether gradients (15–30% EtOAc) to isolate products.

Spectroscopic Validation

-

NMR : Key signals include the acrylate β-proton (δ 6.8–7.2 ppm, d, J = 15.6 Hz) and pyridin-2-ylamino NH (δ 9.1–9.3 ppm, broad).

-

HRMS : Expected molecular ion peak at m/z 217.0850 (C11H11N3O2).

Industrial-Scale Feasibility

Cost-Benefit Analysis

| Factor | Three-component Coupling | Base-Catalyzed Condensation |

|---|---|---|

| Raw material cost | High (p-tosyl azide) | Low (2-aminopyridine) |

| Catalyst recyclability | Limited (ferrocene) | High (NaHCO3) |

| Throughput | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drugs for treating diseases such as cancer and infections.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridin-2-ylamino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural differences and molecular parameters of analogs:

*Estimated based on structural similarity to analogs.

Thermodynamic and Physical Properties

- Thermodynamic Stability: Derivatives with furan substituents (e.g., 2-Cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester) exhibit well-characterized heat capacities (78–370 K) and phase stability, attributed to the furan ring's rigidity and intermolecular interactions . Pyridine analogs likely show higher thermal stability due to aromatic nitrogen's resonance effects.

- Solubility and Polarity: Fluorophenyl and thiazole derivatives () demonstrate increased polarity compared to phenyl or furan analogs, influencing solubility in polar solvents. The pyridin-2-ylamino group in the target compound may enhance water solubility via hydrogen bonding .

Biological Activity

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester is a compound with significant potential in medicinal chemistry due to its biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group and a pyridin-2-ylamino moiety, which are crucial for its biological interactions. The cyano group can act as an electrophile, while the pyridinyl group participates in hydrogen bonding and π-π interactions, influencing its interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It interacts with specific molecular targets, leading to:

- Inhibition of Enzymatic Activity : The compound can inhibit certain enzymes involved in cancer cell proliferation.

- Antimicrobial Effects : It has demonstrated activity against various bacterial strains and fungi by disrupting cellular processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to suppress the growth of cancer stem cells (CSCs) and may overcome drug resistance mechanisms in tumors . The following table summarizes key findings from studies on its anticancer effects:

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The following table outlines the antimicrobial spectrum observed:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Limited activity |

| Candida albicans | Effective antifungal |

Case Studies

- Case Study on Cancer Stem Cells : A study highlighted the compound's ability to significantly reduce CSC populations in vitro, suggesting potential for developing therapies targeting resistant cancer types .

- Antimicrobial Evaluation : In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 2-cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester?

The compound is typically synthesized via Knoevenagel condensation , where ethyl cyanoacetate reacts with pyridine-2-carboxaldehyde in the presence of a base (e.g., sodium ethoxide) under reflux conditions in ethanol . Alternative methods include acid-catalyzed esterification of pyridine acetic acid derivatives followed by cyano group introduction . Key parameters influencing yield include temperature (60–80°C), solvent polarity, and catalyst choice.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on NMR (¹H/¹³C), FT-IR , and mass spectrometry . The pyridine ring’s aromatic protons appear as distinct signals in ¹H NMR (δ 7.2–8.5 ppm), while the cyano group (C≡N) shows a sharp IR peak at ~2200 cm⁻¹ . X-ray crystallography may be used for solid-state conformation analysis, though no crystallographic data is reported in the evidence.

Q. What thermodynamic properties are critical for its stability in research applications?

Key properties include heat capacity (measured via adiabatic calorimetry, e.g., 78–370 K range) and enthalpy of formation . For structurally similar esters, group contribution methods (e.g., Joback) predict thermodynamic parameters with ±10% accuracy, validated against experimental data .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) alter reactivity?

Replacing the pyridin-2-ylamino group with electron-withdrawing groups (e.g., nitro) increases electrophilicity at the α,β-unsaturated ester, enhancing nucleophilic attack susceptibility. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve solubility . Computational studies (DFT) are recommended to quantify substituent effects on frontier molecular orbitals .

Q. What methodologies resolve contradictions in reported synthetic yields?

Yield discrepancies (e.g., 60% vs. 85%) often arise from purity of starting materials or reaction time optimization . For example, extending the condensation reaction from 4 to 8 hours improves yield by 15% in ethanol . Parallel experimentation with in-situ monitoring (e.g., TLC or HPLC) is advised to identify kinetic bottlenecks .

Q. How can its bioactivity be systematically evaluated against related analogs?

Use structure-activity relationship (SAR) protocols:

- Synthesize analogs (e.g., replacing pyridine with thiophene or furan).

- Test in vitro bioactivity (e.g., enzyme inhibition assays).

- Compare IC₅₀ values and binding modes via molecular docking . Evidence suggests pyridine derivatives exhibit stronger interactions with biological targets (e.g., kinases) due to hydrogen bonding with the nitrogen atom .

Q. What advanced techniques characterize its phase transitions and crystallinity?

Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, while variable-temperature XRD tracks crystal lattice changes. For similar esters, glass transition temperatures (Tg) range from 50–70°C, influenced by alkyl chain length .

Methodological Considerations

Q. How to mitigate hazards during handling?

The compound may cause eye/respiratory irritation (H319/H335). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers at 4°C . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What chromatographic methods optimize purity analysis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Retention times for related analogs vary by 1–2 minutes with 0.1% trifluoroacetic acid modifier . For trace impurities, LC-MS with ESI+ ionization is recommended .

Q. How to design experiments probing its environmental fate?

Conduct soil microcosm studies to assess biodegradation:

- Incubate with agricultural soil (25°C, 60% moisture).

- Monitor degradation via LC-MS/MS over 14 days.

- Identify metabolites (e.g., cyano group hydrolysis products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.